molecular formula C13H17NO3 B2773781 Benzyl (tetrahydro-2H-pyran-3-yl)carbamate CAS No. 1864058-16-1

Benzyl (tetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B2773781
CAS RN: 1864058-16-1
M. Wt: 235.283
InChI Key: BXNIMANJKWUCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (tetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It contains a total of 37 atoms, including 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of tetrahydropyrans, which are part of the structure of Benzyl (tetrahydro-2H-pyran-3-yl)carbamate, has been extensively studied. The platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is one method that has been used . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .


Molecular Structure Analysis

The molecular structure of Benzyl (tetrahydro-2H-pyran-3-yl)carbamate includes a total of 38 bonds; 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 .

Scientific Research Applications

Vibrational and Electronic Properties

A study by Rao et al. (2016) conducted a combined experimental and theoretical investigation into the vibrational and electronic properties of a similar molecule, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. The study utilized FT-IR, FT-Raman spectra, and UV absorption spectrum analyses, along with density functional theory (DFT) calculations to understand the molecular geometries, vibrational spectra, electronic, and nonlinear optical properties, as well as the thermodynamic properties of the molecule (Rao, Prasad, Sri, & Veeraiah, 2016).

Synthesis Applications

Sugawara and Hashiyama (2007) described the stereoselective nucleophilic substitution of 6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-yl acetate, applying it to the synthesis of an NK1 receptor antagonist. This research highlights the compound's utility in creating 2,3-unsaturated pyran derivatives with good to excellent yield and trans selectivity, showcasing its potential in medicinal chemistry applications (Sugawara & Hashiyama, 2007).

Antimitotic Agents

Temple and Rener (1992) explored chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, focusing on their antimitotic properties. Their study provides insights into the biological activities of such compounds, particularly their potency across different biological systems, which might indirectly relate to derivatives of Benzyl (tetrahydro-2H-pyran-3-yl)carbamate (Temple & Rener, 1992).

Educational Applications

Dintzner et al. (2012) utilized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran in an undergraduate organic laboratory project, emphasizing an environmentally friendly synthesis approach. This work illustrates the compound's applicability in educational settings, providing students with hands-on experience in synthetic organic chemistry and environmental sustainability (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).

Safety and Hazards

While specific safety and hazard information for Benzyl (tetrahydro-2H-pyran-3-yl)carbamate is not available, similar compounds like Tetrahydro-2H-pyran-3-carboxylic acid have hazard statements such as H315 - H318 - H335 .

properties

IUPAC Name

benzyl N-(oxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(14-12-7-4-8-16-10-12)17-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNIMANJKWUCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (tetrahydro-2H-pyran-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.